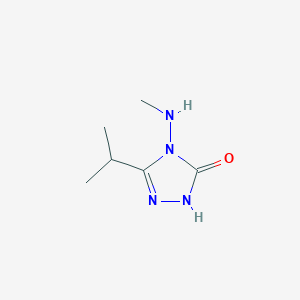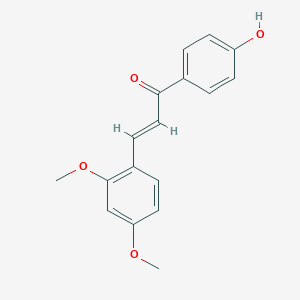
4'-Hidroxi-2,4-dimetoxicalcona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other bioactive chalcones and flavonoids.
Biology: Exhibits significant antimalarial and antiparasitic activities, making it a candidate for developing new antimalarial drugs.
Medicine: Shows potential as an antibacterial and antifungal agent, useful in treating infections.
Industry: Can be used in the development of natural product libraries for drug discovery and development.
Safety and Hazards
The compound carries a warning signal word . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 . The hazard statements are H315, H319, and H335 . These codes refer to specific safety precautions that should be taken when handling this compound.
Mecanismo De Acción
The mechanism of action of 4’-Hydroxy-2,4-dimethoxychalcone involves multiple pathways :
Antimalarial Activity: Inhibits the growth of Plasmodium falciparum by interfering with the parasite’s metabolic pathways.
Antibacterial and Antifungal Activity: Disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anti-inflammatory Activity: Inhibits the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β, IL-6).
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 4’-Hydroxy-2,4-dimethoxychalcone are not fully understood. It has been identified as a bioactive compound in the ethanol extract of B. biternata, suggesting that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Given its wide range of biological activities, it is likely that this compound influences cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy-2,4-dimethoxychalcone can be achieved through various methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 4-hydroxyacetophenone with 2,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for 4’-Hydroxy-2,4-dimethoxychalcone are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Hydroxy-2,4-dimethoxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcone derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochalcones.
Substitution: Formation of halogenated chalcones.
Comparación Con Compuestos Similares
4’-Hydroxy-2,4-dimethoxychalcone can be compared with other chalcone derivatives such as :
4,4’-Dihydroxy-2’-methoxychalcone: Similar structure but with different substitution patterns, leading to variations in biological activity.
2’-Hydroxy-4,4’-dimethoxychalcone: Another derivative with distinct biological properties.
Uniqueness: 4’-Hydroxy-2,4-dimethoxychalcone stands out due to its broad spectrum of biological activities and its natural occurrence in the resin of Dracaena cochinchinensis. Its unique combination of hydroxyl and methoxy groups contributes to its diverse pharmacological properties.
Propiedades
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11,18H,1-2H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEYYODFMSUKGY-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-hydroxy-2,4′-dimethoxychalcone being isolated from Bidens biternata for the first time?
A1: The isolation of 4-hydroxy-2,4′-dimethoxychalcone from Bidens biternata for the first time is significant for several reasons:
- Validation of Traditional Knowledge: Bidens species have a history of ethnomedicinal use. [] This finding supports the traditional use of Bidens biternata for medicinal purposes and highlights the potential of exploring traditional knowledge for discovering new bioactive compounds.
Q2: What is the reported anticancer activity of 4-hydroxy-2,4′-dimethoxychalcone?
A2: The research indicates that 4-hydroxy-2,4′-dimethoxychalcone exhibited the highest anticancer activity among the isolated compounds from Bidens biternata. It demonstrated an LD50 value of 236.7 µg/mL. [] This suggests its potential as a lead compound for developing anticancer therapies, but further research is needed to understand its mechanism of action and efficacy in vivo.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



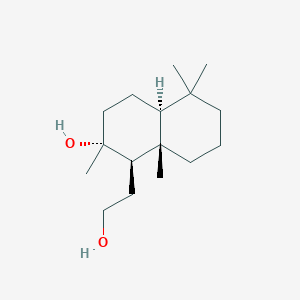
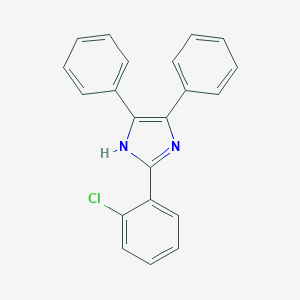


![4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B161302.png)
![5,7-Dimethylimidazo[1,2-a]pyrimidine](/img/structure/B161305.png)
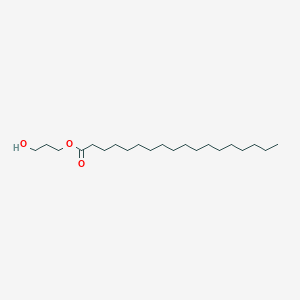

![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-5-(acetyloxymethyl)-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (E)-3-phenylprop-2-enoate](/img/structure/B161312.png)

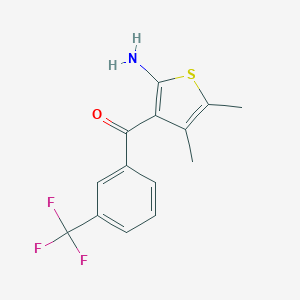

![({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B161321.png)
